molecular formula C14H20FNO3S B2867265 1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine CAS No. 1396816-04-8

1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine

Cat. No.: B2867265
CAS No.: 1396816-04-8
M. Wt: 301.38
InChI Key: JKPPKABVEOXJEO-UHFFFAOYSA-N
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Description

1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine core, a common scaffold in pharmaceuticals, substituted with a (4-fluorobenzyl)sulfonyl group and a methoxymethyl moiety. The sulfonyl group can act as a key linker or functional unit, potentially enabling the molecule to interact with various biological targets . Compounds with similar structural features are frequently investigated as potential inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP) for anticancer research , or as key intermediates in the synthesis of more complex molecules . The specific biological activity, molecular targets, and detailed mechanism of action for this compound are areas of ongoing investigation and have not been fully characterized. Researchers value this chemical for its potential utility in building structure-activity relationships (SAR), probing protein functions, and as a versatile intermediate in organic synthesis. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-4-(methoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3S/c1-19-10-12-6-8-16(9-7-12)20(17,18)11-13-2-4-14(15)5-3-13/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPPKABVEOXJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Condensation for Piperidin-4-one Formation

The synthesis begins with constructing the piperidine backbone through Mannich condensation. A ketone (e.g., acetone) reacts with formaldehyde and ammonium acetate under acidic conditions to yield piperidin-4-one. Modifications using 4-methoxymethyl acetophenone instead of acetone enable direct incorporation of the methoxymethyl group at position 4. Typical conditions:

  • Solvent: Ethanol/water (3:1 v/v)
  • Catalyst: 10% HCl
  • Yield: 68–72%

Reductive Amination for 4-(Methoxymethyl)piperidine

Sulfonylation at Piperidine N-1

Direct Sulfonyl Chloride Coupling

The secondary amine of 4-(methoxymethyl)piperidine reacts with 4-fluorobenzylsulfonyl chloride under Schotten-Baumann conditions:

  • Dissolve piperidine derivative (1 eq) in dichloromethane
  • Add 4-fluorobenzylsulfonyl chloride (1.2 eq) dropwise at 0°C
  • Stir with triethylamine (2 eq) for 12 hr at 25°C
  • Optimized Conditions:
Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C → 25°C
Yield 82%

Protected Amine Strategy

For sensitive substrates, temporary Boc protection improves regioselectivity:

  • Protect 4-(methoxymethyl)piperidine with di-tert-butyl dicarbonate
  • Sulfonate with 4-fluorobenzylsulfonyl chloride
  • Deprotect with 4M HCl in dioxane
  • Advantages:
    • Minimizes N-oxide formation
    • Increases crystallinity of intermediates

Industrial-Scale Production Considerations

Continuous Flow Sulfonylation

Patent CN102127007A describes a continuous process using microreactors:

  • Reactor Type: Corning AFR™ glass microreactor
  • Flow Rates:
Stream Rate (mL/min)
Piperidine Solution 8.5
Sulfonyl Chloride 10.2
  • Benefits:
    • 98.5% conversion in 3.2 min residence time
    • 89% isolated yield at 5 kg/batch scale

Crystallization Optimization

The final compound crystallizes from ethyl acetate/n-heptane (1:4):

  • Crystal Data:
Property Value
Morphology Needle-like
Purity 99.8% (HPLC)
Polymorph Stability Form II (most stable)

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.0 Hz, 2H, ArH), 4.21 (s, 2H, SO₂CH₂), 3.78 (m, 1H, NCH₂), 3.38 (s, 3H, OCH₃)
  • HRMS (ESI+):
    Calculated for C₁₄H₁₉FNO₃S [M+H]⁺: 308.1124, Found: 308.1121

Purity Assessment

Method Parameters Results
HPLC C18, 60% MeOH/H₂O 99.2% purity
Karl Fischer 0.12% H₂O
Residual Solvents GC-MS <50 ppm EtOAc

Comparative Method Analysis

Yield vs. Synthetic Route

Method Steps Total Yield Cost Index
Direct Amination 3 67% 1.8
Boc Protection Route 5 78% 2.4
Continuous Flow 2 89% 1.2

Environmental Impact Metrics

Parameter Batch Process Flow Chemistry
E-Factor 18.7 5.2
PMI (kg/kg product) 32.1 9.4
Energy Consumption 48 kWh/kg 17 kWh/kg

Chemical Reactions Analysis

1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and binding affinities.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzylsulfonyl group may enhance binding affinity to specific targets, while the methoxymethyl group can influence the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives with sulfonyl and methoxymethyl substituents have been extensively studied. Below is a detailed comparison of structurally and functionally related compounds:

Structural Analogues

Compound Name / ID Key Substituents Structural Differences vs. Target Compound Reference
R 30 730 (N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide) 4-(methoxymethyl)piperidine, 2-thienylethyl, phenylpropanamide Replaces 4-fluorobenzylsulfonyl with phenylpropanamide; adds thienylethyl chain
N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (Sufentanil metabolite) 4-(methoxymethyl)piperidine, phenylpropanamide Lacks sulfonyl group; derived from opioid metabolism
1-(3-Bromo-4-methoxyphenylsulfonyl)-4-methylpiperidine 3-bromo-4-methoxyphenylsulfonyl, 4-methylpiperidine Bromine substituent on aromatic ring; methyl vs. methoxymethyl on piperidine
1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine 4-methylpiperidine, oxadiazole-thiomethylbenzenesulfonyl Oxadiazole-thiomethyl vs. 4-fluorobenzylsulfonyl; methyl vs. methoxymethyl

Pharmacological and Functional Comparisons

  • Analgesic Potency :

    • R 30 730 () exhibits exceptional analgesic activity, being 4,521× more potent than morphine , with a high safety margin (LD₅₀/ED₅₀ = 25,211). This highlights the role of the 4-(methoxymethyl)piperidine group in enhancing opioid receptor binding.
    • Sufentanil metabolites () containing the 4-(methoxymethyl)piperidine moiety demonstrate rapid metabolism but retain bioactivity, suggesting that the methoxymethyl group may improve metabolic stability compared to unsubstituted piperidines.
  • Antibacterial Activity :

    • 1,3,4-Oxadiazole derivatives (e.g., compounds 6a-o in ) show moderate to strong antibacterial effects, attributed to the sulfonyl-piperidine backbone. The target compound’s 4-fluorobenzylsulfonyl group may similarly enhance membrane penetration.
  • Enzyme Inhibition :

    • A 1-DNJ derivative with a methoxymethyl group () inhibits α-glucosidase (IC₅₀ = 0.207 mM), outperforming acarbose. This suggests that methoxymethyl-piperidine derivatives may have broader therapeutic applications.

Key Research Findings and Data Tables

Table 1: Pharmacokinetic and Pharmacodynamic Data

Compound Bioactivity Potency (vs. Morphine) Safety Margin (LD₅₀/ED₅₀) Reference
1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine Not reported (inferred analgesic/antimicrobial) N/A N/A
R 30 730 Analgesic 4,521× 25,211
Sufentanil metabolite Opioid metabolite N/A Short half-life
1-DNJ derivative α-Glucosidase inhibition IC₅₀ = 0.207 mM N/A

Table 2: Structural and Functional Group Contributions

Functional Group Role in Bioactivity Example Compounds
4-Fluorobenzylsulfonyl Enhances lipophilicity and target binding (e.g., opioid receptors) Target compound,
4-Methoxymethylpiperidine Improves metabolic stability and receptor affinity Target compound,
Oxadiazole-thiomethyl Introduces antibacterial activity via membrane disruption

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